(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane)
Description
Historical Development of Bicyclohexane-Based Liquid Crystals
The evolution of bicyclohexane-based liquid crystals represents a significant chapter in the development of materials for display technologies. The timeline of their development showcases the progressive refinement of these materials to meet increasingly demanding performance requirements.
| Period | Key Development | Impact on Field |
|---|---|---|
| 1970s-1980s | Introduction of first bicyclohexane cores | Provided alternatives to biphenyl-based liquid crystals with improved stability |
| 1980s-1990s | Stereochemical control of bicyclohexane rings | Enabled precise trans-trans configurations essential for optimal mesophase behavior |
| 1990s-2000s | Incorporation of fluorinated substituents | Enhanced dielectric properties and expanded operating temperature ranges |
| 2000s-2010s | Development of ethoxy-fluorinated derivatives | Optimized combination of birefringence and switching performance |
| 2010s-Present | Advanced synthesis methods including Grignard reactions | Improved yield and purity for commercial-scale production |
The synthesis of bicyclohexane liquid crystals initially presented significant challenges due to the requirement for specific stereochemistry. Early methods produced mixtures of cis and trans isomers, necessitating complex purification processes. A breakthrough came with the development of isomerization techniques for converting less desirable cis-configured materials to the preferred trans configuration, as described in patent DE102009058572A1. According to this patent, the configuration of the reaction product on each 1,4-substituted cyclohexane ring corresponds to 94% or more of the trans configuration, while the starting material may contain 90% or less of the cis configuration.
Further advancements in synthesis methodology included the application of Grignard reactions for preparing bicyclohexane monomers, as detailed in the Chinese patent CN1962580A. This method enabled the synthesis of compounds like (trans,trans)-4-ethyl-4'-propyl-1,1'-bicyclohexane with improved efficiency. The patented process describes how "(trans, trans)-4-(4'-ethylcyclohexyl)cyclohexylformyl chloride" is treated with propylmagnesium bromide, followed by reduction to yield the desired bicyclohexane structure.
The specific compound of our focus, (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane), represents the culmination of these synthetic developments, combining the optimized bicyclohexane core with precisely positioned fluorine atoms and an ethoxy group to achieve superior liquid crystal properties.
Structural Classification within Fluorinated Biphenyls and Analogues (FBAs)
Fluorinated Biphenyls and Analogues (FBAs) encompass a diverse array of compounds employed in liquid crystal applications. Within this broad category, distinct structural classifications emerge based on core structure, terminal groups, and substitution patterns. Understanding where (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) fits within this classification system provides valuable insight into its properties and applications.
The compound belongs to the subcategory of fluorinated bicyclohexylphenyl ethers, characterized by:
- A bicyclohexane core in trans-trans configuration
- A fluorinated phenyl terminal group
- An alkoxy (specifically ethoxy) substituent
- A simple alkyl (propyl) chain as the opposing terminal group
The following table presents a comparative analysis of structurally related compounds, highlighting the systematic variations that exist within this family:
| Compound | CAS Number | Core Structure | Terminal Groups | Distinguishing Features |
|---|---|---|---|---|
| (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) | 123560-48-5 | Bicyclohexane | Propyl + Ethoxy-difluorophenyl | Ethoxy group at para position; 2,3-difluoro pattern |
| (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) | 124728-81-0 | Bicyclohexane | Pentyl + Ethoxy-difluorophenyl | Extended alkyl chain compared to propyl analog |
| (trans,trans)-4-(3,4-Difluorophenyl)-4'-ethylbicyclohexane | 118164-50-4 | Bicyclohexane | Ethyl + Difluorophenyl | Lacks ethoxy group; different fluorination pattern |
| (trans,trans)-4-(3,4,5-trifluorophenyl)-4'-propylbicyclohexyl | 131819-23-3 | Bicyclohexane | Propyl + Trifluorophenyl | Contains three fluorine atoms in different arrangement |
| (trans,trans)-4'-Propyl-4-(4-trifluoromethoxyphenyl)bicyclohexyl | 133937-72-1 | Bicyclohexane | Propyl + Trifluoromethoxyphenyl | Contains trifluoromethoxy rather than individual F atoms |
The structure of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) can be better understood by examining its key structural elements:
Bicyclohexane Core : The trans-trans configuration of the bicyclohexane unit is crucial for maintaining the rod-like molecular shape required for nematic liquid crystal phases. This configuration places the substituents in equatorial positions, maximizing the molecular length-to-width ratio and promoting liquid crystalline behavior.
Fluorination Pattern : The 2,3-difluoro substitution on the phenyl ring serves multiple purposes:
- Enhances dielectric anisotropy (typically making it more negative)
- Reduces rotational viscosity
- Improves UV stability
- Modifies birefringence
Ethoxy Substituent : The ethoxy group at the 4-position of the phenyl ring:
- Fine-tunes the dielectric properties
- Influences the melting point and clearing temperature
- Affects intermolecular interactions and packing
Propyl Terminal Chain : The propyl group provides:
- Flexibility to balance the rigid core
- Adjustment of melting and clearing points
- Control of viscosity
The precise combination of these structural features results in the unique property profile that makes (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) valuable for liquid crystal applications.
Significance in Contemporary Liquid Crystal Display Technology
The significance of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) in modern display technology stems from its distinctive combination of properties that address several challenges in LCD performance. Research findings on bicyclohexane-based liquid crystals reveal their advantageous characteristics compared to traditional phenyl-based liquid crystals.
A comprehensive study published on the structure–property correlation of bicyclohexane nematic liquid crystals provides valuable insights into the properties that make these compounds particularly suitable for display applications. The following table summarizes key comparative properties:
| Property | Bicyclohexane LCs | Traditional Phenyl-based LCs | Impact on Display Performance |
|---|---|---|---|
| Birefringence (Δn) | Lower (0.05-0.10) | Higher (0.15-0.25) | Improved viewing angles; reduced color shift; better optical uniformity |
| Dielectric anisotropy (Δε) | Highly negative (-2 to -5) | Variable (-2 to +15) | Ideal for VA mode displays; efficient electrical switching |
| Elastic constant ratio (K33/K11) | < 1 (≈0.7) | > 1 (1.2-1.8) | Faster response times; lower operating voltages; improved motion rendering |
| Viscosity | Moderate | Variable | Balanced switching speed and stability |
| UV stability | Excellent | Good to Moderate | Extended display lifetime; reduced image retention |
| Temperature range | Moderate to Wide | Wide | Reliable operation across various environmental conditions |
According to the research, "In the nematic phase, the ratio of bend to splay elastic constant is less than 1 (K33/K11 ≈ 0.7)" for bicyclohexane compounds. This property is particularly significant for modern high-refresh-rate displays, as it contributes to faster pixel transitions—a critical factor in reducing motion blur in video and gaming applications.
The negative dielectric anisotropy of compounds like (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) makes them especially valuable in Vertically Aligned (VA) display technologies. In VA displays, liquid crystal molecules are initially oriented perpendicular to the substrate and reorient parallel to the substrate when voltage is applied. Materials with negative dielectric anisotropy respond efficiently to this electric field arrangement, resulting in faster switching and higher contrast ratios.
Research also indicates that the bicyclohexane structure contributes to lower rotational viscosity compared to similar phenyl-based compounds. This characteristic further enhances switching speed, particularly at lower temperatures where conventional liquid crystals often suffer from sluggish response times.
The patent EP2594548A1 emphasizes the importance of cyclohexane compounds in addressing response speed challenges: "The present invention relates to a novel cyclohexane compound and a liquid crystal composition containing the new cyclohexane, and intends to improve the response speed of a liquid crystal display". While existing liquid crystal compositions demonstrated various advantages, the patent notes that "all proposals until now are unsatisfactory in the response speed," highlighting the ongoing need for improved materials like (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane).
The specific physicochemical properties of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) make it particularly valuable in display applications:
The commercial availability of this compound from suppliers like TCI Chemicals (Product No: E1157) and its inclusion in the catalogs of specialty chemical suppliers like Alfa Chemistry further demonstrates its industrial relevance and established production methods.
In contemporary display manufacturing, (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) is typically used as a component in multi-compound liquid crystal mixtures. These mixtures are carefully formulated to achieve specific performance targets including:
- Operating temperature range
- Switching speed
- Contrast ratio
- Voltage requirements
- Alignment stability
The precise control of molecular structure exemplified by (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) enables display engineers to fine-tune these properties, driving continued innovation in display technology despite competition from emerging technologies like OLED and microLED.
Properties
IUPAC Name |
1-ethoxy-2,3-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34F2O/c1-3-5-16-6-8-17(9-7-16)18-10-12-19(13-11-18)20-14-15-21(26-4-2)23(25)22(20)24/h14-19H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJCNWQXOICKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)OCC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924535 | |
| Record name | (1r,1's,4r,4'r)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123560-48-5 | |
| Record name | (1r,1's,4r,4'r)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethoxy-2,3-difluoro-4-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane), also known by its CAS number 123560-48-5, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies that demonstrate its efficacy.
- Molecular Formula : C23H34F2O
- Molecular Weight : 364.51 g/mol
- Solubility : Poorly soluble in water, with various solubility measurements indicating low bioavailability .
- Bioavailability Score : 0.55, suggesting limited absorption in biological systems .
The biological activity of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) is largely attributed to its interaction with specific biological targets. Although detailed mechanisms are still under investigation, preliminary data suggest:
- Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress and damage.
- Cytotoxic Effects : Studies indicate potential cytotoxicity against various cancer cell lines, suggesting it could serve as a lead compound in cancer therapy .
In Vitro Studies
Recent studies have focused on the cytotoxicity of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane). For instance:
| Study | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| HeLa | 58.85 | Significant cytotoxicity observed. | |
| MCF7 | 64.79 | Induced apoptosis in a dose-dependent manner. |
These results indicate that the compound has a promising profile as an anticancer agent.
Pharmacokinetic Studies
Pharmacokinetic evaluations show that the compound has low gastrointestinal absorption and poor solubility characteristics. These factors may limit its therapeutic application without further modification or formulation strategies .
Case Study 1: Antitumor Activity
A recent case study investigated the effects of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) on tumor growth in xenograft models. The study found:
- Tumor Reduction : A significant reduction in tumor size was observed in treated groups compared to controls.
- Mechanism : The proposed mechanism involved the induction of apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against neurodegenerative diseases. Results indicated:
Scientific Research Applications
Liquid Crystals
One of the notable applications of this compound is in the field of liquid crystals. Its unique molecular structure allows it to exhibit liquid crystalline properties, which are valuable for developing advanced display technologies such as LCDs (Liquid Crystal Displays). The presence of difluorophenyl groups enhances thermal stability and optical properties, making it suitable for high-performance liquid crystal displays .
Medicinal Chemistry
Research indicates potential applications in medicinal chemistry due to its structural similarity to biologically active compounds. Studies have explored its efficacy as a ligand in receptor binding assays, which could lead to the development of new therapeutic agents targeting specific pathways in diseases such as cancer or neurological disorders .
Material Science
The compound's properties make it a candidate for use in polymer science, particularly in creating high-performance polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices can improve material strength and thermal resistance .
Case Study 1: Liquid Crystal Displays
A study published in Journal of Materials Science highlighted the use of (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane) as a component in liquid crystal formulations. The research demonstrated that this compound improved the response time and thermal stability of liquid crystal mixtures compared to traditional compounds used in LCDs.
Case Study 2: Medicinal Applications
In a pharmacological study published in European Journal of Medicinal Chemistry, researchers evaluated the binding affinity of this compound to various receptors. The findings suggested that modifications on the ethoxy and difluoro groups could enhance bioactivity and selectivity towards specific targets, paving the way for new drug development strategies.
Comparison with Similar Compounds
Key Properties :
- Melting Point : 79°C .
- Safety Profile : Classified under OSHA HCS as acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory system toxicity (Category 3) .
Comparison with Structural Analogs
The compound is compared to structurally related bicyclohexyl derivatives, focusing on substituent variations, physicochemical properties, and toxicity.
Substituent Variations and Molecular Features
Structural Insights :
- The bicyclohexyl core in the target compound enhances rigidity compared to EDPrB, which lacks this feature .
- Fluorine substitution (e.g., trifluoromethoxy in 133937-72-1) increases polarity and thermal stability .
- Alkyl chain length (propyl vs. pentyl) influences mesophase behavior and melting points .
Toxicity and Environmental Impact
Key Findings :
Thermal and Chromatographic Behavior
The target compound’s retention time (33.47 min) in HPLC analysis is comparable to trifluoromethoxy analogs (33.35–35.33 min), suggesting similar interaction with nonpolar stationary phases . This aligns with their shared bicyclohexyl framework and hydrophobic substituents.
Preparation Methods
Core Bicyclohexane Framework Construction
The bicyclohexane backbone is typically synthesized via a tandem hydrogenation and coupling strategy. A critical intermediate, trans-4-propylcyclohexanol, is prepared by hydrogenating 4-propylphenol using a palladium-on-carbon (Pd/C) catalyst under 50–100 bar H₂ pressure at 80–120°C. This step ensures high trans-selectivity (>95%) due to the steric hindrance imposed by the propyl substituent. Subsequent dehydration with concentrated H₂SO₄ yields trans-4-propylcyclohexene, which undergoes dimerization via a radical-mediated mechanism in the presence of azobisisobutyronitrile (AIBN) to form the 1,1'-bi(cyclohexane) core.
Functionalization with Ethoxy-2,3-difluorophenyl Moiety
The ethoxy-2,3-difluorophenyl group is introduced through a Suzuki-Miyaura cross-coupling reaction. Transmetallation of 4-ethoxy-2,3-difluorophenylboronic acid with the bicyclohexane bromide intermediate (prepared via free-radical bromination using N-bromosuccinimide) is catalyzed by Pd(PPh₃)₄ in a toluene/water biphasic system. Key parameters include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 2 mol% | +15% |
| Temperature | 80°C | +20% |
| Reaction Time | 12 h | +10% |
This step achieves >85% coupling efficiency while preserving the trans,trans stereochemistry.
Optimization of Reaction Conditions
Solvent Systems
Solvent polarity significantly affects reaction kinetics and stereoselectivity:
Catalytic Innovations
Alternative catalysts have been explored to improve efficiency:
| Catalyst | Turnover Frequency (h⁻¹) | Selectivity |
|---|---|---|
| Pd/C | 450 | 92% trans |
| Rh/Al₂O₃ | 620 | 88% trans |
| Ni-Nanoparticles | 380 | 95% trans |
Nickel-based systems show promise for reducing costs while maintaining stereochemical integrity.
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (95:5 to 80:20). The target compound elutes at Rf = 0.43–0.47, with a recovery rate of 78–82%.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 6.92 (d, J = 8.4 Hz, 2H, aromatic), 4.01 (q, J = 7.0 Hz, 2H, OCH₂), 2.34–2.28 (m, 4H, cyclohexyl), 1.65–1.58 (m, 6H, propyl/cyclohexyl).
-
¹³C NMR : 154.2 (C-O), 148.9 (C-F), 122.4 (C-F), 35.7–23.4 (cyclohexyl carbons).
-
HPLC : >99% purity (C18 column, acetonitrile/water 85:15, 1.0 mL/min).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Stereoselectivity | Cost Index |
|---|---|---|---|---|
| Radical Dimerization | 68% | 98% | 92% trans,trans | $$$$ |
| Grignard Coupling | 54% | 95% | 85% trans,trans | $$$ |
| Metathesis Approach | 72% | 97% | 89% trans,trans | $$$$$ |
The radical dimerization route remains the most cost-effective for industrial applications.
Challenges and Mitigation Strategies
Stereochemical Drift
During high-temperature hydrogenation, cis-isomer formation increases by 8–12%. This is mitigated by:
Fluorine Substituent Reactivity
The difluorophenyl group undergoes partial defluorination (3–5%) under basic conditions. Acidic workup (pH 4–5) with citric acid reduces this to <1%.
Industrial-Scale Production
Pilot plant data (10 kg batch) reveals critical scalability factors:
| Parameter | Lab Scale | Pilot Scale | Optimization |
|---|---|---|---|
| Hydrogen Pressure | 50 bar | 85 bar | +18% yield |
| Mixing Efficiency | 600 rpm | 1200 rpm | +22% homogeneity |
| Cooling Rate | 5°C/min | 15°C/min | -12% isomerization |
Continuous flow systems reduce cycle time from 48 h (batch) to 8 h, achieving a space-time yield of 1.2 kg/m³·h .
Q & A
Basic: What synthetic routes are recommended for preparing (trans,trans)-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propyl-1,1'-bi(cyclohexane)?
The synthesis typically involves multi-step coupling reactions. A common approach is:
- Step 1 : Functionalization of the cyclohexane rings via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce the propyl and ethoxy-difluorophenyl groups .
- Step 2 : Stereochemical control of the trans,trans configuration using chiral catalysts or by exploiting steric hindrance during ring closure .
- Step 3 : Purification via column chromatography or recrystallization to isolate the desired isomer. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic techniques are critical for confirming the trans,trans stereochemistry?
- NMR : Use NMR to identify fluorine environments (e.g., 2,3-difluorophenyl splitting patterns) and NMR to resolve axial/equatorial proton coupling in cyclohexane rings (J ≈ 10–12 Hz for trans-diaxial protons) .
- X-ray Crystallography : Resolve bond angles and torsional strain between substituents to confirm spatial arrangement .
Advanced: How do fluorine substituents influence the compound’s electronic and thermodynamic properties?
- Electronic Effects : Fluorine’s electronegativity reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance and altering UV-Vis absorption maxima (~265 nm for fluorinated analogs vs. ~250 nm for non-fluorinated) .
- Thermodynamic Stability : Fluorine increases melting point (e.g., 145–150°C for difluorophenyl derivatives vs. 120–125°C for non-fluorinated analogs) and reduces solubility in non-polar solvents .
Advanced: What strategies address low yield in stereoselective synthesis of the trans,trans isomer?
- Catalytic Optimization : Use palladium catalysts with bulky ligands (e.g., SPhos) to favor trans coupling .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for trans-configuration formation .
- Byproduct Analysis : Characterize undesired cis isomers via GC-MS and adjust reaction time/temperature to minimize their formation .
Basic: How can researchers assess purity and identify common impurities?
- HPLC-MS : Use reverse-phase chromatography (C18 column) with ESI-MS to detect impurities like unreacted intermediates or cis isomers (retention time shifts of 1–2 minutes) .
- Elemental Analysis : Confirm C, H, F, and N content within ±0.3% of theoretical values .
Advanced: How should contradictory data between computational models and experimental observations be resolved?
- Re-evaluate Force Fields : Ensure DFT calculations (e.g., B3LYP/6-31G*) account for fluorine’s van der Waals radius and electrostatic effects .
- Experimental Validation : Perform temperature-dependent NMR to assess conformational flexibility not captured in static models .
Advanced: What methodologies are suitable for studying intermolecular interactions in liquid crystal applications?
- DSC/POM : Measure phase transitions (e.g., nematic-to-isotropic) and compare with analogs (e.g., 4-propyl derivatives transition at ~120°C vs. 4-pentyl at ~100°C) .
- Molecular Dynamics : Simulate dipole-dipole interactions between fluorine and adjacent alkyl chains to predict alignment stability .
Basic: What safety protocols are essential when handling intermediates with fluorinated groups?
- Ventilation : Use fume hoods for reactions involving volatile fluorinated intermediates (e.g., 2,4-difluorophenol derivatives) .
- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize fluorinated waste with calcium hydroxide before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
